Cas no 132745-52-9 (3-Amino-4-methylhexanoic acid)

3-Amino-4-methylhexanoic acid is a chiral, non-proteinogenic amino acid derivative featuring both amino and carboxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its branched alkyl chain and stereocenter offer structural diversity for designing peptidomimetics or bioactive compounds. The compound’s functional groups enable further derivatization, such as amidation or esterification, facilitating its use in drug discovery and asymmetric synthesis. Its stability under standard conditions and compatibility with common reagents enhance its utility in multistep reactions. This amino acid is particularly valuable for researchers developing novel therapeutics or studying structure-activity relationships in medicinal chemistry.
3-Amino-4-methylhexanoic acid structure
3-Amino-4-methylhexanoic acid structure
Product name:3-Amino-4-methylhexanoic acid
CAS No:132745-52-9
MF:C7H15NO2
Molecular Weight:145.199502229691
CID:5282289

3-Amino-4-methylhexanoic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-4-methylhexanoic acid
    • 3-AMINO-4-METHYLHEXANOICACID
    • Hexanoic acid, 3-amino-4-methyl-
    • 3-Amino-4-methylhexanoic acid
    • インチ: 1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
    • InChIKey: JHEDYGILOIBOTL-UHFFFAOYSA-N
    • SMILES: OC(CC(C(C)CC)N)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 114
  • XLogP3: -1.7
  • トポロジー分子極性表面積: 63.3

3-Amino-4-methylhexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-673431-1.0g
3-amino-4-methylhexanoic acid
132745-52-9 95.0%
1.0g
$142.0 2025-03-13
Enamine
EN300-673431-0.05g
3-amino-4-methylhexanoic acid
132745-52-9 95.0%
0.05g
$119.0 2025-03-13
Enamine
EN300-673431-5.0g
3-amino-4-methylhexanoic acid
132745-52-9 95.0%
5.0g
$410.0 2025-03-13
Enamine
EN300-673431-0.25g
3-amino-4-methylhexanoic acid
132745-52-9 95.0%
0.25g
$131.0 2025-03-13
Enamine
EN300-673431-10.0g
3-amino-4-methylhexanoic acid
132745-52-9 95.0%
10.0g
$608.0 2025-03-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1366206-1g
3-Amino-4-methylhexanoic acid
132745-52-9 95%
1g
¥3715.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1366206-10g
3-Amino-4-methylhexanoic acid
132745-52-9 95%
10g
¥36660.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1366206-50mg
3-Amino-4-methylhexanoic acid
132745-52-9 95%
50mg
¥3346.00 2024-08-09
Enamine
EN300-673431-0.5g
3-amino-4-methylhexanoic acid
132745-52-9 95.0%
0.5g
$136.0 2025-03-13
Enamine
EN300-673431-2.5g
3-amino-4-methylhexanoic acid
132745-52-9 95.0%
2.5g
$277.0 2025-03-13

3-Amino-4-methylhexanoic acid 関連文献

3-Amino-4-methylhexanoic acidに関する追加情報

Comprehensive Overview of 3-Amino-4-methylhexanoic acid (CAS No. 132745-52-9): Properties, Applications, and Industry Insights

3-Amino-4-methylhexanoic acid (CAS No. 132745-52-9) is a specialized branched-chain amino acid derivative gaining attention in pharmaceutical and biochemical research. This compound, characterized by its unique methyl group substitution at the fourth carbon and an amino functional group at the third position, serves as a critical building block in peptide synthesis and metabolic studies. Its molecular formula, C7H15NO2, and chiral centers make it valuable for designing enantioselective catalysts and studying enzyme-substrate interactions.

Recent trends in precision medicine and nutraceutical development have driven interest in modified amino acids like 3-Amino-4-methylhexanoic acid. Researchers are exploring its potential in targeted drug delivery systems, particularly for neurological applications, due to its ability to cross the blood-brain barrier. The compound's structural similarity to endogenous amino acids allows for innovative approaches in prodrug design, addressing common challenges in bioavailability and tissue specificity.

From a synthetic chemistry perspective, 132745-52-9 showcases remarkable versatility. Its steric hindrance from the methyl group influences reaction pathways, enabling selective modifications—a feature leveraged in asymmetric synthesis methodologies. Laboratories frequently employ this compound to investigate non-proteinogenic amino acid behavior, with publications highlighting its role in modulating protein folding dynamics and receptor binding affinity.

The analytical characterization of 3-Amino-4-methylhexanoic acid involves advanced techniques such as chiral HPLC for enantiomeric purity assessment and NMR spectroscopy for structural confirmation. Quality control protocols emphasize monitoring residual solvents and isomeric impurities, given the compound's application in high-value research. Suppliers typically provide certificates of analysis detailing parameters like ≥98% purity (HPLC) and specific rotation data.

Industrial-scale production of CAS 132745-52-9 utilizes enzymatic resolution or asymmetric hydrogenation techniques to achieve optical purity. Process optimization focuses on green chemistry principles, including solvent recovery systems and catalytic efficiency improvements. These advancements align with growing demand for sustainable fine chemicals in the pharmaceutical sector, where 3-Amino-4-methylhexanoic acid serves as an intermediate for bioactive molecules.

Emerging applications in biodegradable polymers have expanded the compound's relevance. Its incorporation into polyamide backbones enhances material properties while maintaining enzymatic degradability—an essential consideration for eco-friendly packaging solutions. Material scientists are investigating copolymer systems featuring this amino acid to balance mechanical strength and environmental compatibility.

Regulatory compliance for 3-Amino-4-methylhexanoic acid follows ICH guidelines for pharmaceutical intermediates and REACH regulations for industrial use. Documentation includes safety data sheets detailing proper handling procedures, though the compound exhibits favorable toxicological profiles in standard assays. Storage recommendations typically specify controlled ambient conditions in sealed containers to prevent moisture absorption.

Market analysis indicates steady growth for branched amino acid derivatives, with 132745-52-9 occupying a niche in custom synthesis services. Procurement strategies increasingly emphasize supply chain transparency and multi-kilogram scalability to support preclinical development pipelines. The compound's pricing reflects its high-purity grade and specialized manufacturing requirements.

Future research directions for 3-Amino-4-methylhexanoic acid may explore its metabolomic signatures in disease models or applications in biocatalysis engineering. The scientific community continues to investigate its potential as a molecular scaffold for kinase inhibitors or allosteric modulators, capitalizing on its three-dimensional structure. Collaborative studies between computational chemists and experimentalists are optimizing its structure-activity relationships for tailored applications.

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